molecular formula C10H13ClFNO B2617995 Ethyl 2-(4-fluorophenyl)ethanecarboximidate hydrochloride CAS No. 51627-98-6

Ethyl 2-(4-fluorophenyl)ethanecarboximidate hydrochloride

Cat. No.: B2617995
CAS No.: 51627-98-6
M. Wt: 217.67
InChI Key: XGMBNBFXPZFUEK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenyl)ethanecarboximidate hydrochloride is a carboximidate salt featuring a 4-fluorophenyl substituent. This compound belongs to a broader class of ethyl ethanecarboximidate derivatives, which are characterized by an ethyl ester group linked to an imidate moiety and an aryl-substituted ethane chain.

Properties

IUPAC Name

ethyl 2-(4-fluorophenyl)ethanimidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h3-6,12H,2,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMBNBFXPZFUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(4-fluorophenyl)ethanecarboximidate hydrochloride typically involves the reaction of ethyl 2-(4-fluorophenyl)acetate with an appropriate imidating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(4-fluorophenyl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of primary alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

Ethyl 2-(4-fluorophenyl)ethanecarboximidate hydrochloride is widely used in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: It is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound is used in the production of various fine chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluorophenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Ethyl 2-(4-fluorophenyl)ethanecarboximidate hydrochloride shares a core scaffold with several analogs that differ in substituent type and position on the phenyl ring. These variations significantly alter physicochemical and functional properties:

Compound Name Substituent CAS Number Purity Key Suppliers
This compound 4-Fluoro Not explicitly listed N/A CymitQuimica (implied)
Ethyl 2-(4-methoxyphenyl)ethanecarboximidate hydrochloride 4-Methoxy - - CymitQuimica
Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride 4-Methyl 58125-69-2 95.0% CymitQuimica
Ethyl 2-(2-methoxyphenyl)ethanecarboximidate hydrochloride 2-Methoxy 37852-42-9 95.0% CymitQuimica, Parchem
Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride 4-Chloro 142682-69-7 95.0% CymitQuimica
Ethyl 2-(3-chlorophenyl)ethanecarboximidate hydrochloride 3-Chloro 103754-13-8 N/A Multiple suppliers
Ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate hydrochloride 3-Trifluoromethyl 921606-29-3 N/A Parchem Chemicals
Key Observations:

Electron-donating groups (e.g., 4-Methoxy, 4-Methyl) may stabilize the imidate through resonance but reduce solubility in polar solvents .

Steric Effects :

  • Substituents at the para position (e.g., 4-Fluoro) impose minimal steric hindrance compared to ortho substituents (e.g., 2-Methoxy), which may restrict rotational freedom and alter binding interactions in pharmaceutical contexts .

Applications: The 3-Trifluoromethyl analog (CAS 921606-29-3) is noted for its use in specialty chemical synthesis, likely due to the lipophilic and metabolically stable trifluoromethyl group . The 4-Chloro derivative (CAS 142682-69-7) may serve as a precursor in antipsychotic or antimicrobial agents, given the prevalence of chlorophenyl motifs in such drugs .

Pharmacological Relevance of Fluorophenyl Derivatives

While direct pharmacological data for this compound are lacking, fluorinated aromatic compounds are frequently employed in drug design. For example:

  • Pruvanserin Hydrochloride (CAS 443144-27-2), a 4-fluorophenyl-containing piperazine derivative, has been investigated for insomnia and schizophrenia due to its serotonin receptor modulation .

These examples underscore the importance of fluorophenyl groups in enhancing metabolic stability and target affinity, suggesting that this compound could similarly serve as a versatile intermediate in CNS drug development.

Biological Activity

Ethyl 2-(4-fluorophenyl)ethanecarboximidate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C11_{11}H12_{12}ClF1_{1}N2_{2}O2_{2}. The presence of the fluorine atom in the para position of the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, particularly in cancer therapy:

  • Apoptosis Induction : Compounds with similar structures have been shown to induce apoptosis in cancer cells. For instance, related derivatives have been linked to increased intracellular calcium levels and reactive oxygen species (ROS), which are critical in triggering apoptotic pathways .
  • Bcl-2 Protein Interaction : The compound may interact with antiapoptotic Bcl-2 proteins, leading to enhanced cytotoxicity against cancer cells. Studies suggest that such interactions can sensitize resistant cancer cells to conventional therapies .

Anticancer Activity

This compound has demonstrated promising anticancer activity in various studies. The following table summarizes findings from key research studies:

Study ReferenceCell Line TestedIC50_{50} ValueMechanism of Action
Jurkat Cells>13-fold increase in cytotoxicityBcl-2 protein antagonism
HL-60 Cells23.5 µMApoptosis via ROS and calcium signaling

Case Studies

  • Study on Cancer Cell Lines : In a study involving Jurkat T cells, this compound was shown to significantly increase cytotoxicity compared to control compounds, indicating its potential as an effective agent against T-cell leukemia .
  • Apoptosis Mechanism : Another investigation revealed that related compounds induced apoptosis through the upregulation of pro-apoptotic proteins such as Bax and the activation of caspase-3, alongside a decrease in mitochondrial membrane potential .

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